molecular formula C25H20O5 B4177150 3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B4177150
M. Wt: 400.4 g/mol
InChI Key: WVELTVCUJSATQC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 3-position, a methyl-2-oxo-2-phenylethoxy group at the 7-position, and a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 4-methoxyphenyl acetic acid: This can be achieved through the methylation of phenol followed by a Friedel-Crafts acylation reaction.

    Formation of 4-methoxyphenyl acetic acid chloride: This step involves the conversion of 4-methoxyphenyl acetic acid to its corresponding acid chloride using thionyl chloride.

    Cyclization to form chromen-2-one core: The acid chloride is then reacted with a suitable phenol derivative under basic conditions to form the chromen-2-one core.

    Introduction of the 1-methyl-2-oxo-2-phenylethoxy group: This step involves the reaction of the chromen-2-one core with 1-methyl-2-oxo-2-phenylethyl bromide in the presence of a base to introduce the desired substituent at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The carbonyl groups in the chromen-2-one core and the 1-methyl-2-oxo-2-phenylethoxy group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple chromen-2-one derivative with a wide range of biological activities.

    Warfarin: A well-known anticoagulant that is a derivative of chromen-2-one.

    7-hydroxy-4-methylcoumarin: A chromen-2-one derivative with fluorescent properties.

Uniqueness

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-16(24(26)18-6-4-3-5-7-18)29-21-13-10-19-14-22(25(27)30-23(19)15-21)17-8-11-20(28-2)12-9-17/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVELTVCUJSATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

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